3-(3-methylthiophen-2-yl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)propanamide
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Overview
Description
3-(3-methylthiophen-2-yl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)propanamide is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities, including antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylthiophen-2-yl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)propanamide typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include various halogenating agents, bases, and solvents .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(3-methylthiophen-2-yl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antiproliferative activity against cancer cell lines.
Medicine: Potential use as an antitumor agent due to its ability to inhibit specific enzymes involved in cancer progression.
Industry: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-methylthiophen-2-yl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)propanamide involves the inhibition of specific enzymes, such as EZH2, which play a crucial role in the proliferation of cancer cells. By inhibiting these enzymes, the compound can induce apoptosis and inhibit the migration of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thieno[2,3-d]pyrimidine derivatives: Another class of compounds with similar structural features and biological properties.
Uniqueness
3-(3-methylthiophen-2-yl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit EZH2 and other enzymes makes it a promising candidate for further research and development .
Properties
IUPAC Name |
3-(3-methylthiophen-2-yl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS2/c1-11-4-6-23-14(11)2-3-15(22)20-12-8-21(9-12)17-16-13(5-7-24-16)18-10-19-17/h4-7,10,12H,2-3,8-9H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYHQCVZPJFSKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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